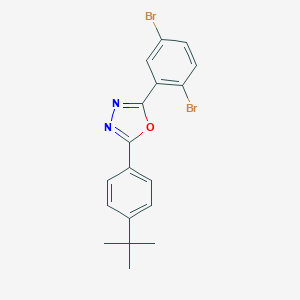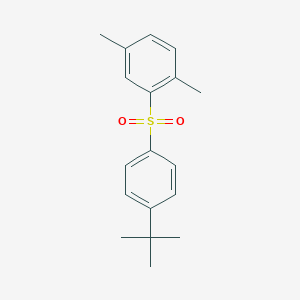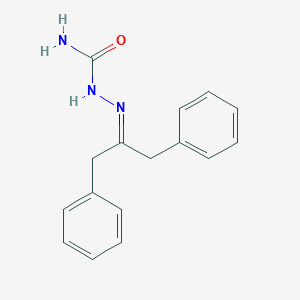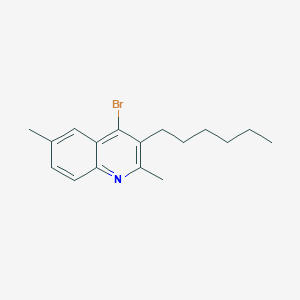![molecular formula C18H18O5S3 B296065 Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate, also known as DMDD, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. DMDD is a dithiolate complex that has been synthesized through a number of methods, and has been found to exhibit interesting biochemical and physiological effects. In
作用機序
The mechanism of action of Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is not fully understood, but it is believed to involve the interaction of Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate with biological molecules such as proteins and enzymes. Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to exhibit interesting biochemical and physiological effects in various studies. In animal studies, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to reduce inflammation and pain, and to inhibit the growth of cancer cells. In human cell studies, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to induce apoptosis in cancer cells, and to inhibit the activity of COX-2.
実験室実験の利点と制限
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has several advantages for lab experiments, including its stability and solubility in a variety of solvents. However, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is also a highly reactive compound that requires careful handling and storage to avoid degradation. Additionally, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is relatively expensive to synthesize, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate's potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate and its interactions with biological molecules.
合成法
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate can be synthesized through a number of methods, including the reaction of 4-methoxybenzaldehyde with diethyl malonate, followed by cyclization with sulfur and carbon disulfide. Other methods include the reaction of 4-methoxybenzaldehyde with diethyl oxalate, followed by cyclization with sulfur and carbon disulfide. The synthesis of Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is a complex process that requires careful control of reaction conditions and purification methods to obtain a pure and stable product.
科学的研究の応用
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to have potential applications in a number of scientific fields. In the field of materials science, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been used as a precursor for the synthesis of metal sulfide nanoparticles. In the field of electrochemistry, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been used as a redox mediator for the electrochemical reduction of carbon dioxide. In the field of biochemistry, Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to exhibit interesting biological activities, including anti-inflammatory and anti-cancer properties.
特性
分子式 |
C18H18O5S3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
diethyl 7-(4-methoxyphenyl)-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene-3,4-dicarboxylate |
InChI |
InChI=1S/C18H18O5S3/c1-4-22-17(19)15-14-10-13(11-6-8-12(21-3)9-7-11)24-26(14)25-16(15)18(20)23-5-2/h6-10H,4-5H2,1-3H3 |
InChIキー |
KDPLXKVZNUGUOI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=C(C=C3)OC)C(=O)OCC |
正規SMILES |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=C(C=C3)OC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)

![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)




![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)



![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)